molecular formula C16H12N4OS B2386517 4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-32-9

4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B2386517
CAS RN: 338420-32-9
M. Wt: 308.36
InChI Key: RJNKIZKZJUKVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline” is a compound that belongs to the class of quinoxaline derivatives . Quinoxaline derivatives have been shown to exhibit a variety of biological properties, including antiviral, anticancer, and antileishmanial activities . This makes them a promising area of study in medicinal chemistry .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .

Scientific Research Applications

Anticancer Activity

Compounds with a similar structure to “4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline”, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been studied for their diverse pharmacological activities, including anticancer properties .

Antimicrobial Activity

Some derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have shown promising antimicrobial activities. For example, compounds 4d, 6c, 7b, and 8a exhibited antibacterial and/or antifungal activities .

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is structurally similar to our compound of interest, has been associated with analgesic and anti-inflammatory activities .

Antioxidant Activity

The same scaffold has also been linked to antioxidant activity, suggesting that our compound may have similar properties .

Antiviral Activity

Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown antiviral properties. In particular, compound 8b demonstrated promising antiviral activity .

Enzyme Inhibition

Compounds with a similar structure have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .

Antitubercular Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has also been associated with antitubercular activity .

Potential Malaria Treatment

Compounds with similar structures have been studied for their potential to inhibit haemoglobin hydrolysis, a process crucial to the growth of malaria parasites .

Future Directions

The future directions for the study of “4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline” and related compounds are promising. There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .

Mechanism of Action

Target of Action

The primary target of 4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline is DNA . The compound intercalates with DNA, a process that involves inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, which can lead to various downstream effects, including potential antiviral and antimicrobial activities .

Mode of Action

4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline interacts with its target, DNA, by intercalation . This process involves the compound inserting itself between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, potentially inhibiting processes such as replication and transcription .

Biochemical Pathways

It is known that the compound’s interaction with dna can disrupt normal cellular processes . This disruption can lead to cell death, which may explain the compound’s potential antiviral and antimicrobial activities .

Pharmacokinetics

The compound’s ability to intercalate with dna suggests that it may be able to penetrate cellular membranes

Result of Action

The result of 4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline’s action is the disruption of normal cellular processes due to its interaction with DNA . This can lead to cell death, which may explain the compound’s potential antiviral and antimicrobial activities . Additionally, some derivatives of the compound have shown promising anticancer activity against certain cell lines .

properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c1-21-11-6-8-12(9-7-11)22-16-15-19-17-10-20(15)14-5-3-2-4-13(14)18-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNKIZKZJUKVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N4C2=NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.